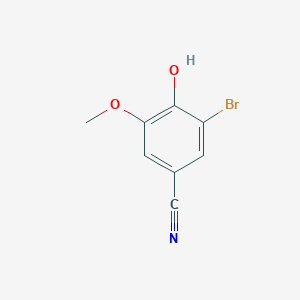
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Übersicht
Beschreibung
(1S,2S)-2-Aminocyclohexanecarboxylic acid is a conformationally constrained amino acid analog that features a six-membered carbocyclic ring. This structure is of interest due to its potential to mimic the properties of standard amino acids while providing additional rigidity to peptide chains, which can be useful in the study of peptide structure and function.
Synthesis Analysis
The synthesis of related cyclohexane amino acids has been reported through various methods. For instance, the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids were synthesized using Diels–Alder reactions followed by resolution methods to obtain optically active forms . Similarly, asymmetric Strecker synthesis has been employed to create stereomeric 1,2-diaminocyclohexanecarboxylic acids with high enantiomeric excess, indicating the potential for high stereoselectivity in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of cyclohexane amino acids is characterized by the presence of strong intramolecular hydrogen bonds, as evidenced by NMR studies and DFT calculations. These bonds contribute to the formation of cis-fused octane structural units, which confer high rigidity to the molecules in both solution and gas phases .
Chemical Reactions Analysis
The chemical reactivity of cyclohexane amino acids includes their incorporation into peptides. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been incorporated into highly rigid beta-peptides, demonstrating the ability of the cyclobutane ring to promote structure within monomers and dimers . This suggests that (1S,2S)-2-Aminocyclohexanecarboxylic acid could similarly be incorporated into peptides to influence their conformational properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane amino acids are influenced by their conformational rigidity and the presence of intramolecular hydrogen bonds. These properties are likely to affect their solubility, stability, and reactivity in biological systems. The cis-trans conformational equilibrium around the carbamate N-C(O) bond is also a notable feature, with the trans form being the major conformer in solution . In the solid state, this equilibrium is absent, and intermolecular hydrogen bonds are formed instead.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Building Blocks
Enantiomerically Pure β-Amino Acids : (1S,2S)-2-Aminocyclohexanecarboxylic Acid is a critical building block for helical β-peptides. It is obtained from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure, demonstrating its usefulness in synthesizing protected derivatives for peptide construction (Berkessel et al., 2002).
Asymmetric Synthesis of Derivatives : The compound has been used in the asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives, highlighting its role in stereoselective reactions and potential pharmaceutical applications (Schultz & Alva, 2003).
Catalysis and Ligand Development
- Catalytic Asymmetric Alkylzinc Additions : (1S,2S)-2-Aminocyclohexanecarboxylic Acid derivatives serve as new bidentate ligands for metal-mediated catalytic asymmetric synthesis, particularly in alkylzinc additions to aliphatic aldehydes (Wipf & Wang, 2002).
Conformational Studies in Peptides
- Structural Characterization in Peptides : This acid, particularly its cis-ACHC form, has been studied for its conformational behavior in various types of oligomers. These studies aid in understanding the extended conformations it adopts, which is valuable in peptide research (Choi et al., 2013).
Chiral Differentiation
- Chiral Differentiation Methods : The compound's enantiomers have been investigated using kinetic methods with metal-bound complexes. These studies are crucial in understanding enantioselectivity and are significant in pharmaceutical chemistry (Hyyryläinen et al., 2010).
Pharmaceutical Research
Drug Discovery Building Block : As a fluorinated analogue of pharmacologically relevant amino acids, its design, synthesis, and characterization have suggested various practical applications in drug discovery (Mykhailiuk et al., 2013).
Synthesis of Hydroxylated Derivatives : The compound has been used in the synthesis of hydroxylated β-aminocyclohexanecarboxylic acid stereoisomers, a process important in the development of novel pharmaceuticals (Kiss et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427828 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
CAS RN |
24716-93-6 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)



![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)








